molecular formula C24H27N5O3 B357281 2-amino-N-(3-isopropoxypropyl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 847379-73-1

2-amino-N-(3-isopropoxypropyl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B357281
CAS No.: 847379-73-1
M. Wt: 433.5g/mol
InChI Key: UVJAENGRIPBNMW-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are a class of compounds that have been studied for their potential antitumor properties . They often feature positive charges at various positions of the aromatic scaffold and side-chain alkylamino groups .


Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the incorporation of various functional groups. For example, one study synthesized a series of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives as antitumor agents .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can vary greatly depending on the specific functional groups incorporated during synthesis. For instance, some derivatives feature positive charges at the 11-N position of the aromatic scaffold and the side-chain alkylamino group .

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, some quinoxaline derivatives are thought to act as intercalators, interacting with DNA to exert their antitumor effects .

Properties

IUPAC Name

2-amino-1-(3-methoxyphenyl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-15(2)32-13-7-12-26-24(30)20-21-23(28-19-11-5-4-10-18(19)27-21)29(22(20)25)16-8-6-9-17(14-16)31-3/h4-6,8-11,14-15H,7,12-13,25H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJAENGRIPBNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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